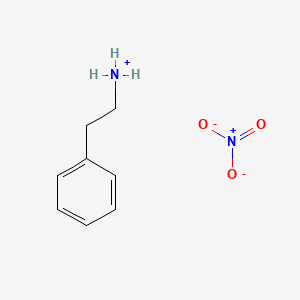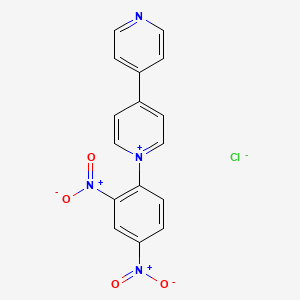
3-(Pentadecyloxy)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentadecyloxy)propylamine is an organic compound with the molecular formula C18H39NO It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to a pentadecyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentadecyloxy)propylamine typically involves the reaction of 3-chloropropylamine with pentadecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pentadecyloxy group. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using distillation or recrystallization techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pentadecyloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or amides.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
3-(Pentadecyloxy)propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Pentadecyloxy)propylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the long alkyl chain can interact with hydrophobic regions of membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pentadecyloxy)propanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(Pentadecyloxy)propanoic acid: Contains a carboxylic acid group instead of an amine group.
3-(Pentadecyloxy)propyl chloride: Contains a chlorine atom instead of an amine group.
Uniqueness
3-(Pentadecyloxy)propylamine is unique due to its combination of a long alkyl chain and an amine group, which imparts specific chemical and physical properties. This combination makes it suitable for various applications, including its use as a surfactant, in drug delivery systems, and as a building block in organic synthesis .
Propiedades
Número CAS |
58943-75-2 |
|---|---|
Fórmula molecular |
C18H39NO |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
3-pentadecoxypropan-1-amine |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19/h2-19H2,1H3 |
Clave InChI |
FELNCSXBNJPZGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)







